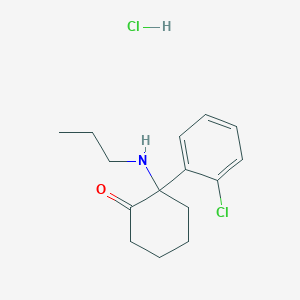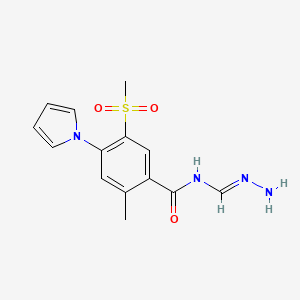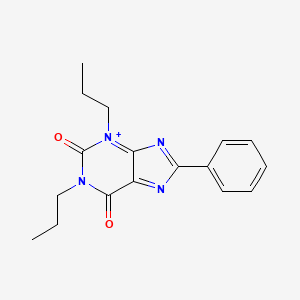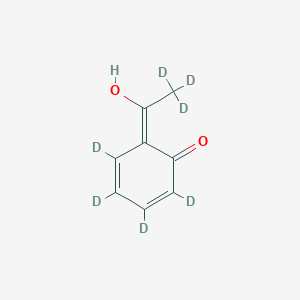
2-Methylimino-3,4-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylimino-3,4-dihydropurin-6-one is a heterocyclic compound that belongs to the purine family Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids (DNA and RNA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimino-3,4-dihydropurin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents like cyanamide and formamide under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Methylimino-3,4-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines, which can have different biological activities and properties .
Scientific Research Applications
2-Methylimino-3,4-dihydropurin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Methylimino-3,4-dihydropurin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with nucleic acids, influencing processes like DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,7-dihydro-6H-purin-6-one: Another purine derivative with similar structural features but different functional groups.
2-(Methylamino)pyridine-3-methanol: A related compound with a pyridine ring instead of a purine ring.
Uniqueness
2-Methylimino-3,4-dihydropurin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7N5O |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-methylimino-3,4-dihydropurin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2,4H,1H3,(H2,7,10,11,12) |
InChI Key |
GWNDYLLJPBFFGK-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1NC2C(=NC=N2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)





![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)

![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one;4-methylbenzenesulfonic acid](/img/structure/B12353530.png)



